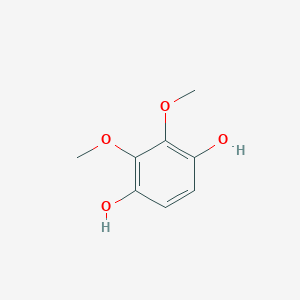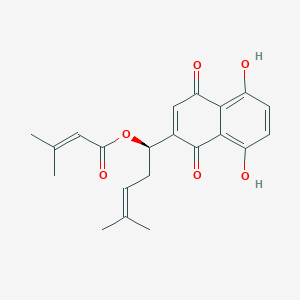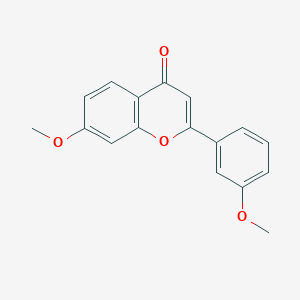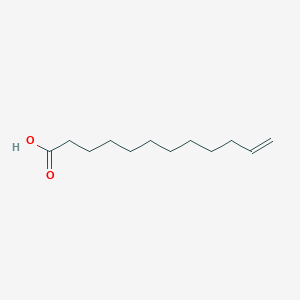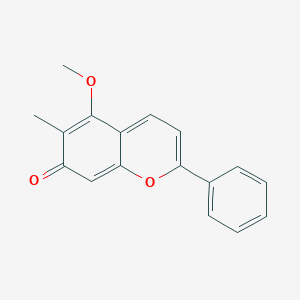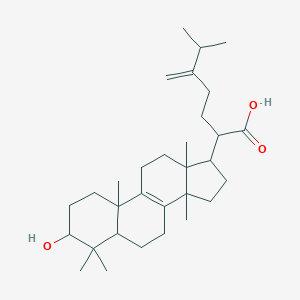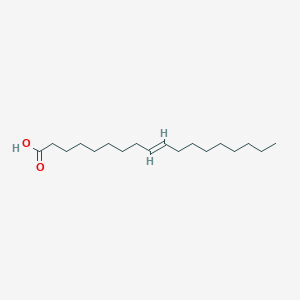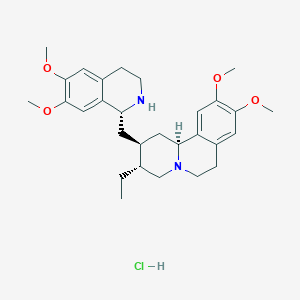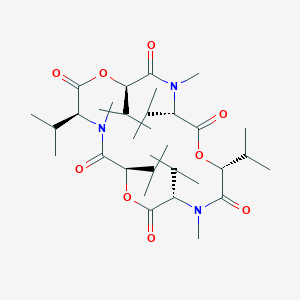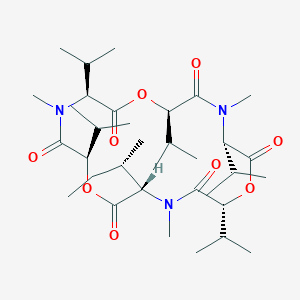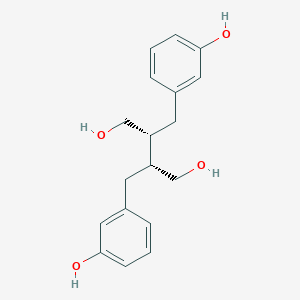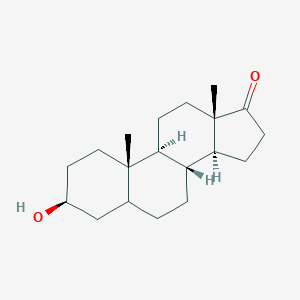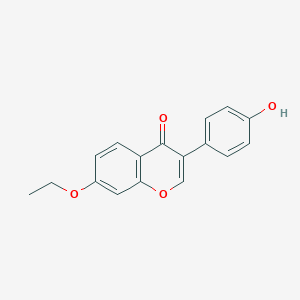
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one is a compound with the molecular formula C17H14O4 . It belongs to the class of oxygen-containing heterocycles and acts as a major building block in a large class of medicinal compounds .
Molecular Structure Analysis
The molecular structure of 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one consists of a chroman-4-one framework, which is a significant structural entity that belongs to the class of oxygen-containing heterocycles . This framework acts as a major building block in a large class of medicinal compounds .Chemical Reactions Analysis
The chroman-4-one framework, which is part of the 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one structure, is a significant structural entity in a large class of medicinal compounds. Synthetic compounds that include this framework exhibit a broad variety of remarkable biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The molecular weight of 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one is 282.291 Da . More detailed physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación
Anticancer Potential
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one, similar in structure to compounds studied for their anticancer properties, has potential applications in the development of anticancer drugs. Research has shown that compounds with similar structures exhibit high tumor specificity and reduced toxicity to normal cells. For example, (E)-3-[2-(4-hydroxyphenyl)ethenyl]-6-methoxy-4H-1-benzopyran-4-one, a compound with a related structure, induced apoptotic cell death in human oral squamous cell carcinoma cells with minimal keratinocyte toxicity. This suggests that modifying the lead compounds to include functional groups like in 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one could be crucial for creating new anticancer drugs with fewer side effects (Sugita et al., 2017).
Synthetic and Pharmaceutical Importance
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one is structurally related to 6$H$-benzo[$c$]chromen-6-ones, core structures of secondary metabolites with significant pharmacological importance. Synthetic protocols for such compounds are critical for producing limited natural quantities. These protocols include Suzuki coupling reactions and reactions of 3-formylcoumarin with 1,3-bis(silylenol ethers), highlighting the importance of synthetic approaches to access biologically active chromenones and their derivatives. This underscores the chemical's potential as a precursor for pharmaceuticals (Mazimba, 2016).
Role in Antioxidant Activity
Compounds related to 7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one, such as naringenin (5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one), demonstrate potent antioxidant activities. These activities include anti-inflammatory effects through cytokine inhibition and free radical scavenging, suggesting potential therapeutic applications in various diseases. This highlights the relevance of studying such compounds for their antioxidant properties and therapeutic potential across a range of disorders, including neurodegenerative and cardiovascular diseases (Rani et al., 2016).
Direcciones Futuras
Given the broad variety of remarkable biological and pharmaceutical activities exhibited by 4-chromanone-derived compounds , and the challenges in their synthesis , future research could focus on developing more effective and cost-effective methods for synthesizing these compounds. This could potentially lead to the discovery of new medicinal compounds with significant therapeutic benefits.
Propiedades
IUPAC Name |
7-ethoxy-3-(4-hydroxyphenyl)chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-13-7-8-14-16(9-13)21-10-15(17(14)19)11-3-5-12(18)6-4-11/h3-10,18H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGLMEIZDQKJBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400753 |
Source


|
| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxy-3-(4-hydroxyphenyl)chromen-4-one | |
CAS RN |
146698-96-6 |
Source


|
| Record name | 7-Ethoxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

